N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Overview
Description
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 5-methoxy-1,3-benzothiazole with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzothiazole ring can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Researchers investigate its efficacy and safety in preclinical and clinical studies to determine its suitability as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential bacterial enzymes.
Comparison with Similar Compounds
5-methoxy-1,3-benzothiazole: A related compound with similar structural features but lacking the N-methylglycine moiety.
N-methylglycine: A simple amino acid derivative that forms part of the structure of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness: this compound is unique due to the combination of the benzothiazole ring and the N-methylglycine moiety This unique structure imparts specific properties and activities that distinguish it from other similar compounds
Properties
IUPAC Name |
2-[(5-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-13(6-10(14)15)11-12-8-5-7(16-2)3-4-9(8)17-11/h3-5H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMSKQDXINLAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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